Comprehensive Technical Guide on 3-Amino-5-hydroxy-2H-chromen-2-one: Structural Properties, Synthesis, and Applications
Comprehensive Technical Guide on 3-Amino-5-hydroxy-2H-chromen-2-one: Structural Properties, Synthesis, and Applications
Executive Summary
The compound 3-Amino-5-hydroxy-2H-chromen-2-one (commonly referred to as 3-amino-5-hydroxycoumarin) represents a highly functionalized, privileged scaffold in modern medicinal chemistry. Belonging to the benzopyran family, coumarins are ubiquitous in natural products and synthetic therapeutics. The specific substitution pattern of this molecule—an electron-donating amino group at the C3 position and a hydroxyl group at the C4a/C5 bridgehead-adjacent position—imparts unique stereoelectronic properties. This whitepaper provides an in-depth analysis of its physicochemical profile, a validated synthetic methodology, and its pharmacological potential for researchers and drug development professionals.
Physicochemical Profiling & Structural Elucidation
Understanding the exact molecular metrics of 3-Amino-5-hydroxy-2H-chromen-2-one is critical for downstream assay development and pharmacokinetic modeling. The structural core consists of a fused benzene and pyran-2-one ring system. The C3-amino group increases the electron density of the lactone ring via resonance, making the molecule an excellent hydrogen bond donor in receptor binding pockets. Simultaneously, the C5-hydroxyl group provides an additional polar contact point, enhancing its solubility and binding affinity compared to unsubstituted coumarins.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 3-Amino-5-hydroxy-2H-chromen-2-one |
| CAS Registry Number | 1611491-78-1 |
| Molecular Formula | C9H7NO3 |
| Molecular Weight | 177.16 g/mol |
| Canonical SMILES | C1=CC(=C2C=C(C(=O)OC2=C1)N)O |
| Compound Class | Substituted Coumarin / Benzopyran Derivative |
Data supported by commercial chemical profiling standards ().
Synthetic Methodology: Oxydehydrogenative Aromatization
The synthesis of highly substituted coumarins often suffers from poor regioselectivity or requires harsh, environmentally toxic reagents. A highly efficient, self-validating protocol for synthesizing 3-amino-5-hydroxycoumarin derivatives is the oxydehydrogenative aromatization of fused 3-aminopyran-2-ones on carbon surfaces, pioneered by Štefane and Požgan ().
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop system, ensuring that each step provides measurable feedback to validate the reaction's progress.
Step 1: Precursor Preparation & Solvation
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Action: In a high-pressure, closed reaction vessel, dissolve 1.0 equivalent of the protected precursor (e.g., 3-acylamino-5,6,7,8-tetrahydro-2H-1-benzopyran-2,5-dione) in a high-boiling nonpolar solvent such as decalin.
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Causality: Decalin is chosen specifically because its high boiling point allows the system to safely reach the elevated temperatures (>150°C) required to overcome the activation energy barrier of the dehydrogenation step without solvent degradation.
Step 2: Heterogeneous Catalyst Introduction
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Action: Add 2.0 equivalents (by weight) of activated carbon (Darco KB) to the mixture.
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Causality: Darco KB acts as a metal-free, high-surface-area catalyst. The porous carbon surface physically adsorbs both the substrate and molecular oxygen, facilitating the critical hydrogen transfer from the cyclohexadiene intermediate to the oxygen acceptor.
Step 3: Oxygenation & Thermal Activation
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Action: Purge the vessel with molecular oxygen ( O2 ) and heat the mixture to reflux for 12–18 hours. Monitor the reaction via Thin-Layer Chromatography (TLC).
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Causality: Molecular oxygen acts as the terminal hydrogen acceptor, driving the thermodynamic equilibrium toward complete aromatization. TLC monitoring ensures the reaction is not prematurely quenched, preventing the isolation of partially oxidized intermediates.
Step 4: Filtration & Deprotection
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Action: Hot-filter the mixture through a Celite pad to remove the carbon catalyst, then concentrate the filtrate under reduced pressure. Subject the resulting 3-acylamino intermediate to acidic hydrolysis (refluxing in ethanol with 15 mL concentrated HCl for 1 hour).
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Causality: The acyl group protects the sensitive amine during the harsh oxidative aromatization. Post-aromatization, acidic conditions selectively cleave the amide bond to yield the free amine without hydrolyzing the highly stable coumarin lactone ring.
Step 5: Validation & Quality Control (Self-Validation)
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Action: Neutralize the mixture with sodium bicarbonate, extract, and recrystallize from absolute ethanol. Perform 1H -NMR (DMSO- d6 ) and LC-MS analysis on the purified crystals.
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Causality: This is the critical validation node. 1H -NMR must confirm the disappearance of aliphatic tetrahydro-protons and the emergence of aromatic protons alongside the characteristic C4 vinylic proton. LC-MS must validate the exact mass ( m/z
[M+H]+ = 178.16). If these parameters are met, the protocol self-validates the successful synthesis of 3-Amino-5-hydroxy-2H-chromen-2-one.
Diagram 1: Oxydehydrogenative aromatization workflow for 3-Amino-5-hydroxycoumarin synthesis.
Pharmacological Potential & Biological Activity
Coumarin derivatives are heavily investigated for their diverse biological activities, serving as anticoagulant, antimicrobial, and anti-inflammatory agents. The specific functionalization of 3-Amino-5-hydroxy-2H-chromen-2-one makes it an ideal candidate for targeted receptor antagonism.
CKLF1 / CCR4 Pathway Antagonism
Recent high-throughput screening and structural optimization studies have identified substituted coumarins as potent antagonists of Chemokine-like factor 1 (CKLF1), a functional cytokine that operates through the CC chemokine receptor 4 (CCR4) ().
Mechanistic Causality: Activation of CCR4 by CKLF1 is a primary driver in the pathogenesis of asthma and multiple sclerosis, triggering Th2 cell activation and eosinophil infiltration. The coumarin scaffold acts as a competitive antagonist at the CCR4 receptor. The presence of the 3-amino and 5-hydroxy groups on the chromen-2-one core allows the molecule to form critical hydrogen bonds with the transmembrane helices of CCR4, stabilizing the receptor in an inactive conformation and preventing downstream inflammatory signaling.
Diagram 2: Mechanism of CCR4 receptor antagonism by coumarin derivatives in inflammation.
Conclusion
3-Amino-5-hydroxy-2H-chromen-2-one (MW: 177.16 g/mol ) is a structurally robust and pharmacologically promising compound. By utilizing controlled, self-validating synthetic pathways like oxydehydrogenative aromatization, researchers can reliably produce this scaffold for downstream applications. Its stereoelectronic profile, driven by the synergistic electron-donating effects of its amino and hydroxyl substituents, positions it as a highly valuable building block in the development of novel anti-inflammatory and targeted therapeutic agents.
References
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Štefane, B., & Požgan, F. (2014). Oxydehydrogenative aromatization of fused 3-aminopyran-2-ones on carbon surfaces: a simple approach towards 3-amino-5-hydroxycoumarin derivatives. Monatshefte für Chemie - Chemical Monthly, 145(8), 1329-1335. Retrieved from:[Link]
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Song, X. Y., et al. (2010). Discovery and Optimization of Novel 3-Piperazinylcoumarin Antagonist of Chemokine-like Factor 1 with Oral Antiasthma Activity in Mice. Journal of Medicinal Chemistry, 53(2), 826-834. Retrieved from:[Link]
